Mannan
Overview
Description
Mannan is a polysaccharide that is a major constituent of hemicellulose in the cell walls of higher plants. It consists of linear or branched polymers derived from sugars such as D-mannose, D-galactose, and D-glucose . Mannans play a crucial role in the structural integrity of plant cell walls and are also found in various microorganisms, including bacteria and fungi .
Mechanism of Action
Target of Action
Mannan, a major constituent of the hemicellulose fraction in softwoods , interacts with various targets. Its primary targets include mannose-binding lectins/proteins (MBL/MBP) and This compound receptors . These targets are found on cell surfaces, making them suitable for the targeted delivery of bioactive drugs .
Mode of Action
This compound’s mode of action involves its interaction with its targets, leading to various biochemical changes. This compound-degrading enzymes, including β-mannanases, β-mannosidases, β-glucosidases, α-galactosidases, and acetyl this compound esterases , play a crucial role in this process . These enzymes hydrolyze the this compound backbone, releasing short-chain mannooligosaccharides .
Biochemical Pathways
The enzymatic hydrolysis of this compound involves the backbone hydrolyzing endo-β-mannanases and β-mannosidases . Mannans are heteropolymeric, and their hydrolysis also requires the action of β-glucosidases and side-chain cleaving α-galactosidases and acetyl this compound esterases . This process leads to the breakdown of the this compound backbone into oligosaccharides or fermentable sugars .
Pharmacokinetics
It is known that this compound and its derivatives can be used for targeted drug delivery, suggesting that they have suitable adme properties for this application .
Result of Action
The enzymatic hydrolysis of this compound results in the release of short-chain mannooligosaccharides . These mannooligosaccharides have various applications in industries such as pulp and paper, pharmaceutical, food, feed, oil, and textile .
Action Environment
The action of this compound and its degrading enzymes can occur in a wide range of pH and temperature . This suggests that environmental factors such as pH and temperature can influence the action, efficacy, and stability of this compound and its associated enzymes .
Biochemical Analysis
Biochemical Properties
Mannan is involved in several biochemical reactions, primarily through its interaction with specific enzymes and proteins. The main enzymes that degrade this compound include β-mannanase, β-glucosidase, and β-mannosidase . These enzymes break down the this compound backbone into oligosaccharides or fermentable sugars. Additionally, enzymes such as acetyl this compound esterase and α-galactosidase remove side-chain substituents attached to this compound, facilitating further enzymatic hydrolysis . These interactions are essential for the efficient utilization of this compound in various biological and industrial processes.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In animal models, this compound oligosaccharides have been shown to improve health, growth performance, and fatty acid deposition . This compound oligosaccharides upregulate metabolites in serum and urine, which are significantly correlated with nutrient digestibility and fatty acid composition . These effects highlight the importance of this compound in modulating cellular functions and metabolic pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. For instance, this compound oligosaccharides interact with glycerophosphoethanolamines and glycerophosphocholines, which are involved in nutrient digestibility and fatty acid metabolism . These interactions lead to changes in gene expression and enzyme activity, ultimately influencing cellular functions and metabolic processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound oligosaccharides have been shown to maintain their beneficial effects on health and nutrient utilization over a specific period . Long-term studies are necessary to fully understand the stability and degradation of this compound and its long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that this compound oligosaccharides improve health and growth performance at specific dosages . High doses of this compound may lead to adverse effects, highlighting the importance of determining the optimal dosage for different applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including glycerolipid and glycerophospholipid metabolism . This compound oligosaccharides interact with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels. These interactions are crucial for the efficient utilization of this compound in various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Mannan can be synthesized through microbial fermentation, particularly using yeast such as Saccharomyces cerevisiae. The process involves the cultivation of yeast in a suitable medium, followed by extraction using alkali lysis and deproteinization methods . The extracted this compound is then purified and characterized for various applications.
Industrial Production Methods: In industrial settings, this compound is often extracted from natural sources such as softwoods and seeds. The extraction process typically involves mechanical grinding, followed by chemical treatments to isolate the polysaccharide. Enzymatic hydrolysis using mannanases is also employed to break down the this compound into its constituent sugars .
Chemical Reactions Analysis
Types of Reactions: Mannan undergoes various chemical reactions, including hydrolysis, oxidation, and acetylation. Enzymatic hydrolysis is a common reaction where enzymes such as β-mannanase, β-glucosidase, and β-mannosidase break down the this compound backbone into oligosaccharides or fermentable sugars .
Common Reagents and Conditions:
Hydrolysis: Enzymes like β-mannanase and β-glucosidase are used under mild conditions (pH 5-7, temperature 30-50°C) to hydrolyze this compound.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used to oxidize this compound, leading to the formation of carboxyl groups.
Major Products: The primary products of this compound hydrolysis are mannose, glucose, and galactose. Acetylation results in acetylated mannans, which have improved solubility and are used in various industrial applications .
Scientific Research Applications
Mannan has a wide range of applications in scientific research:
Biology: It serves as a model polysaccharide for studying plant cell wall structure and function.
Medicine: this compound-based nanoparticles are explored for drug delivery systems due to their biocompatibility and biodegradability.
Industry: this compound is used in the food industry as a thickening agent and stabilizer.
Comparison with Similar Compounds
- Xylan
- Glucan
- Cellulose
- Pectin
Properties
IUPAC Name |
2-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H42O21/c25-1-5-9(29)10(30)15(35)22(40-5)44-19-7(3-27)42-24(17(37)12(19)32)45-20-8(4-28)41-23(16(36)13(20)33)43-18-6(2-26)39-21(38)14(34)11(18)31/h5-38H,1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUEWUZLMQUOBSB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)O)CO)CO)CO)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H42O21 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
666.6 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige powder; [Sigma-Aldrich MSDS] | |
Record name | D-Mannan | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13970 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
34612-38-9 | |
Record name | O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-D-glucose | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.359 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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- Linear β-1,4-mannan: A simple chain of mannose units linked together. [, ]
- Branched mannan: The backbone consists of α-1,6-linked mannose units with various side chains, often containing α-1,2, α-1,3, and β-1,2 linkages. [, ]
- Heteromannans: These include galactomannans and glucomannans, where the this compound backbone is substituted with galactose or glucose residues, respectively. [, , , , ]
- Feed industry: β-Mannanase supplementation in animal feed can improve nutrient utilization by breaking down anti-nutritive mannans present in plant-based feed ingredients. [, ]
- Food industry: β-Mannanase can be used for the clarification of fruit juices [], improving texture and reducing viscosity in various food products. []
- Pulp and paper industry: β-Mannanase can aid in the biobleaching of pulp, reducing the need for harsh chemicals. []
ANone: While the provided research focuses on experimental characterization and applications of this compound and related enzymes, computational approaches can further enhance our understanding. For example:
- Acid hydrolysis followed by sugar analysis: This involves breaking down this compound into its constituent sugars, followed by quantification using techniques like HPLC. [, ]
- Enzymatic hydrolysis: Specific enzymes like β-mannanase are used to digest this compound, and the released sugars are measured. [, ]
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